![molecular formula C24H37N3O4S B15358752 Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)
Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dansyl-L-isoleucine cyclohexylammonium salt is a chemical compound with the empirical formula C18H24N2O4S · C6H13N and a molecular weight of 463.63 g/mol . It is a derivative of L-isoleucine, conjugated with a dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) and paired with cyclohexylammonium. This compound is often used in biochemical research due to its fluorescent properties, making it useful as a probe in various analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-L-isoleucine cyclohexylammonium salt typically involves the following steps:
Dansylation: L-isoleucine is reacted with dansyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Salt Formation: The dansylated L-isoleucine is then treated with cyclohexylamine to form the cyclohexylammonium salt. This step is usually performed in an aqueous or mixed solvent system.
Industrial Production Methods
While specific industrial production methods for Dansyl-L-isoleucine cyclohexylammonium salt are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dansyl-L-isoleucine cyclohexylammonium salt can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group in the dansyl moiety can be reduced to an amine.
Substitution: The dansyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted dansyl derivatives.
Applications De Recherche Scientifique
Dansyl-L-isoleucine cyclohexylammonium salt is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in chromatography and spectroscopy to detect and quantify amino acids and peptides.
Biology: Employed in the study of protein-ligand interactions, enzyme kinetics, and cellular imaging.
Medicine: Utilized in diagnostic assays and as a marker in drug delivery studies.
Industry: Applied in the development of fluorescent sensors and analytical devices.
Mécanisme D'action
The mechanism of action of Dansyl-L-isoleucine cyclohexylammonium salt primarily involves its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits fluorescence, which can be detected and measured. This property makes it an excellent probe for studying molecular interactions and dynamics. The compound interacts with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dansyl-L-alanine cyclohexylammonium salt
- Dansyl-L-phenylalanine cyclohexylammonium salt
- Dansyl-L-lysine cyclohexylammonium salt
Uniqueness
Dansyl-L-isoleucine cyclohexylammonium salt is unique due to its specific amino acid (L-isoleucine) component, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and specificity in biochemical assays compared to other dansylated amino acids.
Propriétés
IUPAC Name |
cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S.C6H13N/c1-5-12(2)17(18(21)22)19-25(23,24)16-11-7-8-13-14(16)9-6-10-15(13)20(3)4;7-6-4-2-1-3-5-6/h6-12,17,19H,5H2,1-4H3,(H,21,22);6H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWPFEXUKBSNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

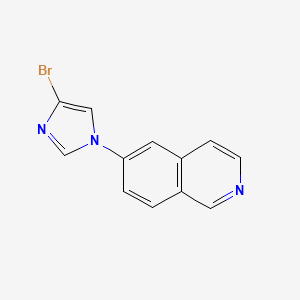
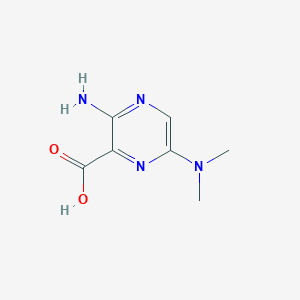
![1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid](/img/structure/B15358688.png)

![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
![2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid](/img/structure/B15358713.png)
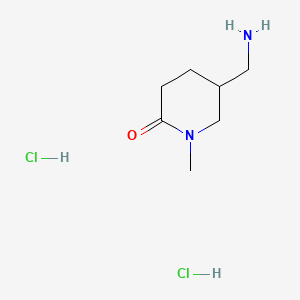
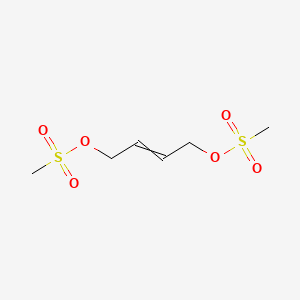

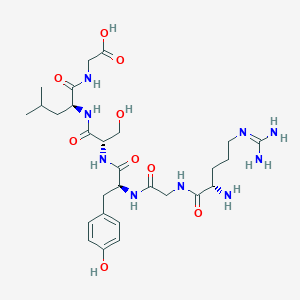
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]-N-methylcarbamate](/img/structure/B15358754.png)
![Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride](/img/structure/B15358761.png)
